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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213 Get Quote

Introduction & Compound Profile
The 2-aminothiazole scaffold is a privileged structure in drug discovery, serving as a

pharmacophore in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents.[1][2] The specific

regioisomer 5-(3-Chlorophenyl)thiazol-2-amine presents unique analytical challenges due to

the potential for tautomerism (amino-imino) and the need to distinguish it from its 4-substituted

regioisomer, which is a common byproduct of Hantzsch synthesis.

Compound Identity:

IUPAC Name: 5-(3-Chlorophenyl)-1,3-thiazol-2-amine

Molecular Formula:

[1][2][3]

Exact Mass: 210.0018 Da[1]

SMILES:Nc1nc(cs1)-c2cccc(Cl)c2
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Property
Value
(Predicted/Experimental)

Relevance

Monoisotopic Mass 210.00 Da
Key for MS identification (M+H

= 211.01)

LogP ~2.3 - 2.6
Moderate lipophilicity; suitable

for RP-HPLC

pKa (Basic N) ~5.3 (Thiazole N)
Ionizes in acidic media (pH <

4)

Solubility DMSO, Methanol, DMF
Poor in water; requires organic

diluent

Analytical Workflow Overview
The following workflow ensures a self-validating characterization strategy, moving from bulk

purity to atomic-level structural confirmation.
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Crude Material
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Purity > 95%?

Prep-HPLC / Recrystallization

No

2. 1H & 13C NMR
(Structural Elucidation)

Yes

3. IR & DSC
(Solid State Form)

Release / Bio-Assay

Click to download full resolution via product page

Figure 1: Integrated Analytical Workflow. This logic gate ensures no impure material wastes

expensive NMR time.[1]

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: To establish purity and confirm molecular weight via MS detection. Rationale: The

thiazole amine is basic.[1] Using an acidic mobile phase (Formic Acid) ensures the molecule is

protonated, improving peak shape and ionization efficiency in ESI(+).[1]

Instrument Parameters:
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System: UPLC or HPLC coupled with PDA and Single Quad MS.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100

mm).[1][2]

Temperature: 35°C (Controls viscosity and retention reproducibility).

Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase:

Solvent A: Water + 0.1% Formic Acid (v/v).[1][2][4]

Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[1][2][4]

Gradient Table:

Time (min) % Solvent B Description

0.0 5 Initial equilibration

8.0 95
Linear gradient to elute

lipophilics

10.0 95 Wash

10.1 5 Re-equilibration

| 13.0 | 5 | Ready for next injection |

Expected Results:

Retention Time (RT): The compound is moderately lipophilic (LogP ~2.[1][2]5) and should

elute in the middle of the gradient (approx. 5–7 min).[1][2]

UV Spectrum: Maxima (

) typically around 260–290 nm (thiazole-aromatic conjugation).[1][2]

MS Spectrum (ESI+):
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Base peak: m/z 211.0

.[1][2]

Isotope Pattern: Distinct chlorine signature.[1][3] The m/z 213.0 peak (

) should be approximately 33% the intensity of the 211.0 peak.[1][2]

Protocol 2: Structural Elucidation via NMR
Objective: To distinguish the 5-aryl isomer from the 4-aryl regioisomer. Solvent: DMSO-

is preferred over CDCl

due to the poor solubility of the free amine and to prevent H-D exchange of the amino protons.

Experimental Setup:

Frequency: 400 MHz or higher.

Concentration: 5–10 mg in 0.6 mL DMSO-

.

Diagnostic Signals (Expected):
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Position Type

Chemical Shift
(

, ppm)

Multiplicity
Mechanistic
Insight

NH Amine 7.0 – 7.6
Broad Singlet

(2H)

Exchangeable

with D

O. Chemical shift

varies with

concentration (H-

bonding).

H-4 Thiazole 7.4 – 7.8 Singlet (1H)

Critical: In the 5-

substituted

isomer, H-4 is

adjacent to

Nitrogen,

typically

appearing

slightly downfield

compared to H-5

in 4-substituted

isomers.

H-2' Phenyl 7.5 – 7.7 Singlet/Doublet

Proton on phenyl

ring between Cl

and Thiazole

attachment.

H-4', 5', 6' Phenyl 7.2 – 7.5 Multiplets

Aromatic protons

showing

meta/ortho

coupling.[1][2]

Differentiation Logic:

NOE (Nuclear Overhauser Effect): If structural ambiguity remains, perform a 1D-NOE

experiment irradiating the thiazole singlet.
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5-aryl isomer: NOE observed between Thiazole H-4 and no phenyl protons (too distant).

4-aryl isomer: Strong NOE between Thiazole H-5 and Phenyl ortho-protons.

Protocol 3: Solid-State Characterization (IR &
Melting Point)
Objective: To define the physical form (polymorphs/solvates) and confirm functional groups.

Infrared Spectroscopy (FT-IR):

Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

Key Bands:

3400–3100 cm

: Primary amine N-H stretching (doublet).

1630–1590 cm

: C=N stretching (thiazole ring).

1050–1090 cm

: Ar-Cl stretching (distinctive for chloro-substitution).

Melting Point / DSC:

Method: Capillary method (USP <741>) or Differential Scanning Calorimetry (DSC).[1][2]

Expected Range: Thiazole-2-amines are crystalline solids with high melting points, typically

140°C – 180°C depending on crystal packing.

DSC Protocol: Heat from 40°C to 250°C at 10°C/min under

. Look for a sharp endotherm (melting) followed by potential exotherm (decomposition).[1][2]

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Split peaks in HPLC Sample solvent mismatch

Dissolve sample in mobile

phase or 50:50 Water:ACN.

Avoid pure DMSO if possible.

[1]

Missing NH

in NMR
H-D Exchange or Water Peak

Ensure DMSO-

is dry. The water peak in

DMSO (3.33 ppm) can obscure

signals; use dry solvent.[1]

Extra Mass Peaks (+41) Acetonitrile adduct

Common in ESI.[1][2] Check if

peak is M+H+41. Increase

source temperature to

decluster.[1]
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ranges).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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